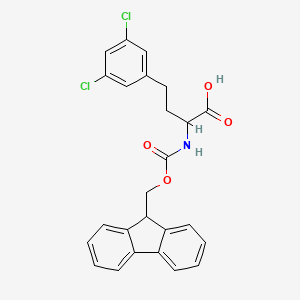

Fmoc-3,5-dichloro-D-homophenylalanine

Description

Structure

2D Structure

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |

InChI Key |

HPBJGYDXAJROMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Stereocontrolled Synthetic Methodologies for Fmoc 3,5 Dichloro D Homophenylalanine

Enantioselective Synthesis of D-Homophenylalanine Scaffolds

The cornerstone of synthesizing Fmoc-3,5-dichloro-D-homophenylalanine is the establishment of the D-chiral center of the homophenylalanine core. This is a significant challenge, as this non-natural amino acid requires precise stereochemical control. Various advanced asymmetric synthetic strategies have been developed to produce enantiomerically pure D-amino acids.

Asymmetric Transformations and Chiral Pool Approaches

Asymmetric transformations are paramount in generating the desired D-enantiomer of homophenylalanine. These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. One powerful strategy is the asymmetric hydrogenation of a prochiral precursor, such as an α,β-unsaturated acid or ester. While many methods focus on L-amino acids, the principles can be adapted for the synthesis of D-enantiomers by using the opposite enantiomer of the chiral catalyst. rsc.orgmdpi.comnih.gov

Enzymatic methods also offer a highly selective route to D-amino acids. nih.govnih.gov For instance, D-amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce D-amino acids with high enantiomeric excess. nih.gov Specifically for homophenylalanine, L-homophenylalanine has been synthesized from 2-oxo-4-phenylbutyric acid using recombinant aromatic amino acid transaminases. core.ac.uk By selecting or engineering an appropriate D-transaminase, a similar route could be employed for the D-enantiomer. nih.gov Multi-enzymatic cascade processes have also been developed for the synthesis of D-phenylalanine derivatives, demonstrating the potential for complex D-amino acid synthesis. rsc.orgnih.gov

The chiral pool approach leverages naturally occurring chiral molecules as starting materials. For the synthesis of D-homophenylalanine, a readily available D-amino acid, such as D-aspartic acid or D-glutamic acid, could serve as a chiral precursor. The synthesis of homophenylalanine derivatives has been achieved through a Friedel-Crafts reaction between aspartic acid derivatives and aromatic compounds. core.ac.uk Utilizing a D-aspartic acid derivative would provide a pathway to the D-homophenylalanine scaffold. The chiral pool strategy has been successfully applied to the synthesis of various complex natural products, underscoring its utility. nih.govmedchemexpress.com

Organometallic Catalysis in α-Amino Acid Derivatization

Organometallic catalysis provides a versatile and powerful tool for the synthesis of unnatural amino acids, including D-homophenylalanine derivatives. nih.govnih.gov Palladium- and rhodium-based catalysts are particularly prominent in this field.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the carbon skeleton of homophenylalanine. For example, a protected dehydroalanine (B155165) derivative can undergo a palladium-catalyzed 1,4-addition with an appropriate organoboron reagent to introduce the phenylpropyl side chain. nih.gov Furthermore, palladium-catalyzed C-H activation and functionalization of existing amino acid scaffolds offer a direct route to novel derivatives. nih.govnbinno.comchemimpex.comcymitquimica.com These methods allow for the modification of the side chain of simpler amino acids to build the more complex homophenylalanine structure.

Rhodium-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral amino acids. rsc.org By employing a chiral rhodium-diphosphine catalyst, a prochiral enamide precursor can be hydrogenated with high enantioselectivity to yield the desired D-homophenylalanine derivative. rsc.org Rhodium catalysts are also effective in other asymmetric transformations, such as C-H alkynylation and N-alkylation, which can be adapted for the synthesis of various amino acid analogues. nih.govorganic-chemistry.orgnih.gov

Table 1: Selected Organometallic Approaches to Unnatural Amino Acids

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features | Reference(s) |

| Palladium(II)/MPAA Ligand | C(sp³)–H Arylation | Alanine derivative | β-Arylated-α-amino acid | Directed C-H functionalization | nih.gov |

| Palladium-Phosphite | 1,4-Addition | 2-Acetamidoacrylate | Aryl/Alkenyl amino acids | Alternative to rhodium catalysis | nih.gov |

| Rhodium/Chiral Diphosphine | Asymmetric Hydrogenation | α,β-Unsaturated ester | Chiral amino acid | High enantioselectivity | rsc.org |

| Cobalt/Chiral Ligand | Aza-Barbier Reaction | Ketimine | α-Tertiary amino ester | Tolerates various alkyl halides | nih.gov |

Regioselective Dichlorination Strategies for Aromatic Side Chains

A critical step in the synthesis of this compound is the regioselective introduction of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This requires careful consideration of the directing effects of the substituents on the aromatic ring and the choice of chlorinating agent and reaction conditions.

Directed Aromatic Functionalization Protocols

The side chain of the homophenylalanine derivative, being an alkyl group, is an ortho-, para-director for electrophilic aromatic substitution. To achieve meta-dichlorination (at the 3 and 5 positions), the directing effect of the side chain must be overcome or a different strategy must be employed. One approach is to introduce a meta-directing group onto the aromatic ring prior to chlorination. However, this adds complexity to the synthesis.

A more direct approach involves electrophilic aromatic chlorination under conditions that favor meta-substitution or by using a substrate that already contains substituents that direct to the desired positions. While direct 3,5-dichlorination of an unsubstituted phenyl group is challenging, the presence of certain functional groups can influence the regioselectivity. The study of chlorination of phenylalanine in aqueous solutions has shown the formation of various chlorinated byproducts, though regioselectivity is often poor. mdpi.comodu.edunih.gov

Halogenation in the Presence of Amine Protecting Groups

The presence of the Fmoc protecting group on the α-amino group is a crucial consideration during the chlorination step. The Fmoc group is base-labile, which means that chlorination reactions must be carried out under neutral or acidic conditions to avoid its premature removal. wikipedia.orglibretexts.org

Electrophilic chlorinating agents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) are typically used for aromatic chlorination. These reactions often require a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the chlorinating agent. nih.gov The compatibility of these reagents and catalysts with the Fmoc-protected amino acid must be carefully evaluated. The Fmoc group itself is generally stable to acidic conditions, making Lewis acid-catalyzed chlorination a plausible strategy. wikipedia.org

The amino acid side chain itself can influence the outcome of the chlorination. The electron-withdrawing nature of the protected amino acid moiety can deactivate the aromatic ring, making the chlorination more challenging and potentially altering the regioselectivity. Studies on the halogenation of other aromatic amino acids, such as tryptophan, have shown that enzymatic methods can achieve high regioselectivity, suggesting a potential avenue for future development in the synthesis of dichlorinated homophenylalanine. nih.gov

Table 2: Chlorination of Phenylalanine under Different Conditions

| Precursor | Chlorinating Agent | Conditions | Major Products | Reference(s) |

| Phenylalanine | Chlorine | Aqueous solution, varying Cl/N ratio | N-chlorophenylalanine, phenylacetaldehyde, phenylacetonitrile, N-chlorophenylacetaldimine | odu.edu |

| Phenylalanine | Chlorine | Aqueous solution, long-term | Trihalomethanes, haloacetic acids, haloacetonitriles | nih.gov |

| Phenylalanine | Chlorine | Aqueous solution, varying pH | Chlorophenylacetonitriles | mdpi.com |

Advanced Functional Group Protection and Deprotection Regimes

The synthesis of a complex molecule like this compound relies heavily on a robust protecting group strategy. wikipedia.orglibretexts.org The choice of protecting groups for the amino and carboxyl functions must be orthogonal, meaning that one can be removed without affecting the other.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its base lability. nbinno.comchemimpex.comcymitquimica.comnih.gov It is typically introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide. mdpi.com The removal of the Fmoc group is achieved using a mild base, commonly a solution of piperidine (B6355638) in an organic solvent like DMF. nbinno.comnih.gov

The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, during solution-phase synthesis. In SPPS, the C-terminal amino acid is anchored to a solid support via its carboxyl group. The choice of linker and resin determines the conditions required for the final cleavage of the peptide from the support.

Side-chain functional groups, if present, also require protection. For this compound, the dichlorinated phenyl ring is generally stable under the conditions of peptide synthesis and does not require a specific protecting group.

Orthogonal Protecting Group Strategies for Multifunctional Building Blocks

The synthesis of complex peptides and organic molecules containing multifunctional building blocks, such as this compound, necessitates a sophisticated approach to chemical protection to ensure regioselectivity and high yields. springernature.comresearchgate.net Orthogonal protecting groups are indispensable in this context, as they allow for the selective removal of one type of protecting group in the presence of others by exploiting different cleavage chemistries. wikipedia.orgbiosynth.com This strategy is fundamental to the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology in solid-phase peptide synthesis (SPPS). researchgate.net

In the case of a molecule like this compound, three distinct functionalities require consideration for protection: the α-amino group, the carboxylic acid terminus, and potentially reactive sites on the side chain, although the dichlorinated phenyl ring is generally stable under standard synthesis conditions. The Fmoc group serves as the temporary Nα-amino protection and is characteristically cleaved by a base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgiris-biotech.de

The side chains of other amino acids in a peptide sequence and the C-terminal carboxylic acid are typically protected with groups that are labile to acid. biosynth.com For instance, the tert-butyl (tBu) group is frequently used for the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine, while the C-terminus can be protected as a tert-butyl ester. wikipedia.org These groups are resistant to the basic conditions used for Fmoc removal but can be cleaved simultaneously with the final peptide cleavage from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). nih.gov

The orthogonality between the base-labile Fmoc group and acid-labile side-chain/C-terminal protecting groups is the cornerstone of this synthetic strategy. researchgate.net This allows for the iterative deprotection of the Nα-amino group and subsequent coupling of the next amino acid in the sequence without disturbing the other protected functionalities.

For more complex structures, such as branched or cyclic peptides, additional orthogonal protecting groups may be required. ub.edu Groups like the allyloxycarbonyl (Alloc), which is removed by palladium(0) catalysis, or the p-nitrobenzyloxycarbonyl (pNZ), which can be removed under reductive conditions, offer further layers of selectivity. wikipedia.orgub.edu This expanded toolkit enables the precise, stepwise construction of highly elaborate molecules.

The following table illustrates a typical orthogonal protection scheme in peptide synthesis:

| Functional Group | Protecting Group | Cleavage Reagent/Condition | Stability |

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | 20-50% Piperidine in DMF | Acid, Hydrogenolysis |

| Carboxyl Group (Side Chain/C-Terminus) | tBu (tert-butyl) | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| Hydroxyl Group (e.g., Tyr, Ser, Thr) | tBu (tert-butyl) | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| Amino Group (Side Chain, e.g., Lys) | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| α-Amino Group (Alternative) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Acid, Base |

This table presents a generalized overview of common orthogonal protecting groups and their cleavage conditions in peptide synthesis.

Fmoc Deprotection Kinetics and Selectivity in Complex Systems

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical and repeated step in solid-phase peptide synthesis (SPPS). The kinetics and selectivity of this deprotection reaction can significantly impact the purity and yield of the final peptide product. researchgate.netnih.gov The process occurs via a base-mediated β-elimination mechanism. nih.gov A secondary amine, typically piperidine, abstracts the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to prevent re-addition to the newly liberated N-terminus of the peptide. nih.govresearchgate.net

Several factors influence the rate of Fmoc deprotection. The concentration of the base is a key parameter; studies have shown that increasing piperidine concentration from 1% to 5% (v/v) in DMF significantly accelerates the reaction. researchgate.net At concentrations of 5% or higher, the removal of the Fmoc group from a valine residue was found to be essentially complete within 3 minutes. researchgate.net Standard protocols often employ 20% piperidine in DMF to ensure rapid and complete deprotection. iris-biotech.descholaris.ca

In complex systems, particularly during the synthesis of long or "difficult" peptide sequences, interchain aggregation on the solid support can hinder reagent access and lead to incomplete Fmoc deprotection. scholaris.ca This results in deletion sequences, where one or more amino acids are missing from the final product. The choice of solvent and deprotection reagent can be crucial in mitigating these issues. While DMF is common, its tendency to promote aggregation is a known drawback. scholaris.ca

To address challenges with standard piperidine deprotection, alternative reagents have been investigated. 4-methylpiperidine (B120128) has been shown to be as efficient as piperidine. iris-biotech.descielo.org.mx For sensitive sequences, especially those prone to side reactions like aspartimide formation, milder conditions using 50% morpholine (B109124) in DMF or stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed. iris-biotech.denih.gov DBU, typically used at a low concentration of 2% in DMF, offers very rapid deprotection but is considered a harsher condition. nih.gov

The following table summarizes kinetic findings for Fmoc deprotection under various conditions for a model amino acid, Fmoc-Val-OH.

| Piperidine Concentration (% v/v in DMF) | Reaction Time (minutes) | Fmoc Group Removal (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | 3 | >99 |

Data adapted from kinetic studies on Fmoc-Val-OH to illustrate the impact of reagent concentration and time on deprotection efficiency. researchgate.net

Comprehensive Analytical Characterization in Advanced Chemical Research

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of Fmoc-3,5-dichloro-D-homophenylalanine and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate determination of the purity of this compound. A typical reversed-phase HPLC (RP-HPLC) method would be established to separate the main compound from any potential impurities, such as starting materials or by-products from the synthesis.

Method parameters are optimized to achieve a sharp, symmetrical peak for the target compound with good resolution from other components. Key parameters include the choice of stationary phase (column), mobile phase composition, and detection wavelength. Given the aromatic nature of the Fmoc group and the dichlorinated phenyl ring, UV detection is highly effective.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient, for example, from 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

This method would allow for the calculation of purity based on the relative peak area of this compound compared to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal confirmation of the molecular weight of this compound. This technique is also instrumental in the identification of any co-eluting impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using electrospray ionization (ESI), the molecule can be observed as its protonated molecular ion [M+H]⁺ in positive ion mode or as its deprotonated molecular ion [M-H]⁻ in negative ion mode. The expected monoisotopic mass of this compound (C₂₅H₂₁Cl₂NO₄) is 485.08 g/mol . The high-resolution mass spectrometry (HRMS) analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm).

Table 2: Expected Mass Spectrometry Data

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 486.0866 |

| [M+Na]⁺ | 508.0685 |

| [M-H]⁻ | 484.0720 |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra are essential for confirming the identity and structure of this compound.

¹H NMR: The proton NMR spectrum would display characteristic signals for the protons of the Fmoc group, the dichlorinated aromatic ring, and the amino acid backbone. The chemical shifts and coupling patterns would confirm the 3,5-disubstitution pattern on the homophenylalanine ring.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbonyls of the carbamate (B1207046) and carboxylic acid, the aromatic carbons of the fluorenyl and dichlorophenyl groups, and the aliphatic carbons of the amino acid moiety.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Carbamate) | ~3300 |

| C=O stretch (Carboxylic acid & Carbamate) | 1680-1750 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-Cl stretch | 600-800 |

Chiroptical Methods for Absolute Configuration Determination

The "D" designation in this compound indicates a specific stereochemistry at the α-carbon. Chiroptical methods are essential to confirm this absolute configuration. Techniques such as polarimetry or circular dichroism (CD) spectroscopy would be employed. A solution of the purified compound would be analyzed to determine its specific rotation. The sign and magnitude of this rotation would be compared to literature values for related D-amino acid derivatives or to a reference standard to confirm the stereochemical integrity of the compound.

Polarimetry for Optical Rotation Measurement

Polarimetry is a critical technique for the routine analysis of chiral molecules, providing a quantitative measure of a compound's optical activity—its ability to rotate the plane of polarized light. s4science.at This property is intrinsic to enantiomers, with each rotating light to an equal but opposite degree. youtube.combasu.org.in The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). s4science.at It serves as a primary indicator of enantiomeric identity and purity. schmidt-haensch.com

For non-proteinogenic amino acids like this compound, measuring the optical rotation confirms the presence of the desired D-enantiomer. While specific data for the 3,5-dichloro derivative is not publicly available, analysis of the closely related analog, Fmoc-3,4-dichloro-D-β-homophenylalanine, provides an illustrative example of expected values. The optical rotation is highly sensitive to the molecule's conformation, which can be influenced by the solvent and the nature of its side chain. researchgate.net

| Compound | Specific Rotation [α]D20 | Conditions | Source |

|---|---|---|---|

| Fmoc-3,4-dichloro-D-β-homophenylalanine | +20 ± 2° | c=1 in DMF | tandfonline.com |

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical and conformational features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. jascoinc.com For amino acid derivatives, CD spectra provide detailed information on both the absolute configuration of the chiral center and the secondary structure when incorporated into peptides. subr.eduyoutube.com

The CD spectrum of this compound is expected to be influenced by several chromophores within its structure:

The Phenylalanine Moiety: The aromatic side-chain exhibits electronic transitions that contribute to the CD spectrum. For a D-amino acid, the resulting CD signals will be opposite in sign (a mirror image) to those of its corresponding L-enantiomer. researchgate.netnih.gov

The Fmoc Group: The fluorenylmethoxycarbonyl protecting group is itself a strong chromophore and will produce significant signals in the CD spectrum.

By analyzing the CD spectrum, researchers can gain insights into the preferred solution-state conformation of the amino acid, which is dictated by the spatial arrangement of these groups. subr.edu This information is particularly valuable for understanding how such a modified amino acid might influence the structure of a larger peptide chain.

Solid-State Characterization Techniques (e.g., X-ray Diffraction for Crystalline Forms)

While a specific crystal structure for this compound has not been reported in the referenced literature, studies on similar compounds, such as other Fmoc-amino acids and halogenated phenylalanine derivatives, provide insight into the expected interactions. nih.govrsc.orgresearchgate.net Key interactions likely to dictate the crystal packing include:

Hydrogen Bonding: The carboxylic acid and the N-H group of the carbamate are strong hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks.

π-π Stacking: The aromatic Fmoc group and the dichlorophenyl side chain are prone to π-π stacking interactions, which are a major driving force in the self-assembly and crystallization of these molecules. rsc.org

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic atoms (like oxygen) on adjacent molecules, further stabilizing the crystal lattice.

Analyzing the crystal structure provides fundamental data that helps correlate molecular conformation with bulk properties and is invaluable for molecular modeling and materials science applications. nih.gov

Advanced Enantioseparation Protocols for Isomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral building block is paramount, as the presence of the undesired enantiomer can have significant consequences in the final application, particularly in pharmaceuticals. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the state-of-the-art method for determining the enantiomeric excess (e.e.) of Fmoc-protected amino acids with high precision. phenomenex.comphenomenex.com

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. tandfonline.com For Fmoc-amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. phenomenex.comsigmaaldrich.com A typical protocol involves screening several columns and mobile phase compositions to achieve baseline resolution, allowing for the quantification of even trace amounts of the unwanted isomer. tandfonline.comcat-online.com The Fmoc group provides a strong UV chromophore, facilitating sensitive detection. cat-online.com

Below is a table summarizing typical chiral HPLC conditions used for the enantioseparation of Fmoc-amino acids, which would be applicable for assessing the isomeric purity of this compound.

| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Detection | Source |

|---|---|---|---|---|

| Polysaccharide-Based (Cellulose) | Lux Cellulose-1, Lux Cellulose-2 | Isocratic mixture of Acetonitrile and aqueous acid (e.g., 0.1% Trifluoroacetic Acid) | UV @ 220-265 nm | phenomenex.comphenomenex.com |

| Polysaccharide-Based (Amylose) | Chiralpak AD-H | Hexane/Isopropanol with acidic modifier | UV @ 254 nm | tandfonline.com |

| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) | Methanol/Water/Acetic Acid/Triethylamine | UV @ 254 nm | tandfonline.comsigmaaldrich.com |

| Zwitterionic (Quinine-based) | QN-AX | Methanol/Acetonitrile with acid/base additives | UV @ 230 nm | nih.gov |

Integration into Peptide and Peptidomimetic Construct Design

Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Acyluronium and phosphonium (B103445) salt-based reagents like HCTU, HATU, and PyBOP are generally preferred over carbodiimides like DCC for such "difficult" couplings due to their higher reactivity. chempep.commesalabs.com

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : Often considered a standard, highly reactive coupling agent, HCTU provides a good balance of coupling efficiency and suppression of racemization. mesalabs.comnih.gov Its rapid reaction kinetics are advantageous for challenging sequences. mesalabs.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : With reactivity similar to HCTU, HATU is another powerful reagent, often used for difficult couplings, including the attachment of N-methylated amino acids. nih.govuci.edu

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : As a phosphonium salt, PyBOP is also highly effective for hindered couplings and has been a popular choice in SPPS for many years. chempep.com

BTC (Bis(trichloromethyl)carbonate) : The in situ generation of Fmoc-amino acid chlorides using BTC has been shown to be highly effective for quantitative coupling of sterically demanding and N-alkylated amino acids, often without significant racemization. researchgate.net

The selection of the base is also crucial. While DIPEA is commonly used, it has been shown to induce racemization in some cases. chempep.com The use of a less nucleophilic base like 2,4,6-collidine can significantly reduce this side reaction. chempep.commesalabs.com For particularly challenging couplings involving Fmoc-3,5-dichloro-D-homophenylalanine, extended reaction times or double coupling cycles may be necessary to drive the reaction to completion. merckmillipore.comnih.gov

Table 1: Comparison of Common Coupling Reagents for Difficult SPPS Couplings

| Coupling Reagent | Class | Key Advantages | Considerations |

|---|---|---|---|

| HCTU | Aminium/Uronium Salt | High reactivity, fast kinetics, good racemization suppression. mesalabs.com | Allergenic potential. mesalabs.com |

| HATU | Aminium/Uronium Salt | High reactivity, effective for N-methyl amino acids. nih.govuci.edu | Higher cost compared to HCTU. mesalabs.com |

| PyBOP | Phosphonium Salt | Very effective for sterically hindered couplings. chempep.com | |

| DIC/HOBt | Carbodiimide/Additive | Reduces racemization compared to other methods for certain amino acids like Cysteine. nih.gov | Generally lower reactivity than phosphonium/uronium salts. |

| BTC | Phosgene Derivative | In situ generation of highly reactive amino acid chlorides, effective for N-alkylated residues. researchgate.net | Requires careful handling and specific reaction conditions. |

This table is generated based on data from existing research to provide a comparative overview.

The success of incorporating this compound is also influenced by the surrounding peptide sequence and the solid support. chempep.com

Amino Acid Sequence: Peptide chains prone to forming stable secondary structures, known as "difficult" sequences, can significantly hinder coupling efficiency. nih.gov The aggregation of peptide chains on the resin can block reactive sites, preventing access for the incoming activated amino acid. chempep.com The steric bulk of the 3,5-dichloro-D-homophenylalanine itself, combined with bulky adjacent residues (e.g., Val, Ile, or other non-native amino acids), can exacerbate this issue. merckmillipore.com

Resin Matrix: The choice of resin impacts the reaction environment and, consequently, the coupling yields. The degree of swelling in the synthesis solvent (typically DMF) is crucial for the accessibility of the reactive sites. chempep.com

Wang Resin: Commonly used for synthesizing peptides with a C-terminal carboxylic acid, but can be susceptible to premature cleavage of the peptide-resin linkage under repeated basic conditions for Fmoc deprotection. uci.edu

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-sensitive resin is advantageous as it allows for the attachment of the first amino acid with minimal racemization and permits the cleavage of the final peptide under mild acidic conditions that leave acid-labile side-chain protecting groups intact. chempep.comuci.edu It is often the resin of choice for preparing protected peptide fragments or for macrocyclization precursors. uci.edu

Rink Amide Resin: Used for the synthesis of peptides with a C-terminal amide, this resin requires stronger acid (e.g., 95% TFA) for final cleavage. uci.edu

The loading capacity of the resin is another important parameter; a lower loading capacity can sometimes mitigate aggregation issues associated with difficult sequences by increasing the distance between growing peptide chains. iris-biotech.de

Table 2: Influence of Resin Type on SPPS of Complex Peptides

| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | Standard resin for C-terminal acids. uci.edu |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild Acid (e.g., 1% TFA in DCM) | Suppresses racemization of the first amino acid; ideal for protected fragments. chempep.comuci.edu |

| Rink Amide Resin | Amide | Strong Acid (e.g., TFA) | Standard resin for generating peptide amides. uci.edu |

This table summarizes general characteristics of common SPPS resins relevant to the synthesis of challenging peptides.

Conformational Impact and Structural Engineering in Peptide Scaffolds

The incorporation of unnatural amino acids is a powerful strategy for imposing conformational constraints on peptides, which can lead to increased receptor affinity and metabolic stability. nih.govnih.gov this compound offers two distinct features for structural control: the extended homophenylalanine backbone and the electronically-influential dichloro substituents.

The addition of a single methylene (B1212753) group to the phenylalanine side chain to create homophenylalanine (Hph) increases its conformational flexibility and hydrophobicity. nbinno.com This modification can disrupt or stabilize secondary structures depending on the context. While some studies suggest that residues like dehydrophenylalanine can limit conformational freedom and promote self-assembly, the flexible backbone of homophenylalanine can be used to explore a wider conformational space. mdpi.comniscpr.res.in The D-configuration of the amino acid further encourages the formation of non-natural peptide turns and secondary structures, which is a common strategy to enhance proteolytic stability. mdpi.com

The two chlorine atoms on the aromatic ring are not merely steric bulk; their electron-withdrawing nature significantly alters the electronic properties of the phenyl ring. This modification can influence intra- and intermolecular interactions that dictate peptide folding. Studies on cyclic peptides containing substituted phenylalanine have shown a direct correlation between the electronic nature of substituents and the global conformation. nih.gov Electron-withdrawing groups can weaken stabilizing CH-π interactions between the aromatic ring and other parts of the peptide, potentially increasing the flexibility of the side chain and influencing the equilibrium between different folded states. nih.gov The strategic placement of the 3,5-dichloro substituents on the D-homophenylalanine residue can therefore serve as a tool to fine-tune the conformational landscape of a peptide, potentially locking it into a bioactive conformation or modulating its assembly into larger architectures. nih.govresearchgate.net

Macrocyclization and Conformationally Constrained Peptide Architectures

Macrocyclization is a widely used technique to transform flexible linear peptides into rigid, conformationally defined structures. nih.gov This structural constraint often leads to higher binding affinity, selectivity, and improved stability against enzymatic degradation. nih.gov The incorporation of this compound into a peptide sequence destined for cyclization can serve multiple purposes.

The D-amino acid can act as a turn-inducer, pre-organizing the linear peptide for efficient macrocyclization. Furthermore, the dichlorophenyl side chain can be used as a key structural element to direct the final conformation of the cyclic peptide. Its steric and electronic properties can influence the orientation of other side chains, which may be critical for target recognition. nih.gov The hydrophobic and electronically modified aromatic ring can participate in specific interactions within a receptor binding pocket, or it can be used to form a biaryl bridge through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) if one of the chloro-substituents were replaced with a different halide or a boronic acid, creating even more rigid, bicyclic peptide architectures. nih.govresearchgate.net These constrained architectures are invaluable for developing potent and selective peptide-based drugs and molecular probes. nih.govrsc.org

On-Resin and Solution-Phase Cyclization Methodologies

While specific examples detailing the use of this compound in on-resin and solution-phase cyclization are not extensively documented in publicly available literature, the principles of these methodologies allow for the inclusion of such unnatural amino acids. Cyclization is a common strategy to constrain peptide conformation, which can lead to increased receptor selectivity and stability.

On-resin cyclization involves the formation of a cyclic peptide while it is still attached to the solid support. This is often achieved by forming a lactam bridge between the side chains of two amino acids or between a side chain and the N- or C-terminus. The Fmoc protecting group of an amino acid like this compound would be removed to allow for peptide bond formation, with the dichlorinated phenyl ring of the homophenylalanine potentially influencing the preferred conformation of the resulting cyclic peptide.

Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. This method can be advantageous for complex cyclization reactions or for peptides that are difficult to cyclize on-resin. The incorporation of a bulky, hydrophobic residue like 3,5-dichloro-D-homophenylalanine could impact the kinetics and yield of the cyclization reaction in solution.

Peptide Stapling for Enhanced Proteolytic Stability and Membrane Permeability

Peptide stapling is a technique used to constrain a peptide into a specific secondary structure, most commonly an α-helix, by introducing a covalent linkage between two amino acid side chains. nih.gov This structural reinforcement can significantly enhance the peptide's resistance to proteolytic degradation and improve its ability to permeate cell membranes. nih.gov

The general benefits of peptide stapling are well-established and are summarized in the table below:

| Property | Enhancement through Peptide Stapling |

| Proteolytic Stability | Increased resistance to degradation by proteases. nih.gov |

| Membrane Permeability | Improved ability to cross cell membranes. nih.gov |

| Binding Affinity | Enhanced binding to target proteins. |

| Helicity | Stabilization of α-helical conformation. |

Development of Combinatorial Libraries and High-Throughput Screening Platforms

The creation of combinatorial libraries of peptides containing unnatural amino acids is a powerful approach for the discovery of novel bioactive molecules. nih.govasm.orgacs.org These libraries allow for the screening of vast numbers of compounds to identify leads with high affinity and specificity for a particular biological target.

The inclusion of this compound in a combinatorial library would significantly expand its chemical diversity. The unique steric and electronic properties of the 3,5-dichlorinated aromatic ring could lead to novel binding interactions that would not be possible with natural amino acids. The D-configuration of the amino acid would also contribute to increased proteolytic stability of the peptides in the library. nih.gov

High-throughput screening (HTS) platforms are essential for evaluating the large number of compounds generated in combinatorial libraries. These platforms enable the rapid and automated testing of compounds for a specific biological activity. While no specific HTS campaigns involving this compound are detailed in the literature, peptides from libraries containing such unnatural amino acids could be screened for a wide range of activities, including enzyme inhibition, receptor antagonism, or antimicrobial effects.

The general workflow for utilizing combinatorial libraries and HTS is outlined below:

| Step | Description |

| 1. Library Design | Selection of a diverse set of building blocks, including unnatural amino acids like this compound. |

| 2. Library Synthesis | Automated or semi-automated synthesis of a large number of distinct peptide sequences. |

| 3. High-Throughput Screening | Rapid screening of the library against a biological target to identify "hits". |

| 4. Hit Validation and Optimization | Resynthesis and further testing of the initial hits to confirm activity and optimize the structure for improved properties. |

Advanced Research Applications in Chemical Biology and Materials Science

Design and Synthesis of Bioactive Peptides and Ligands

The incorporation of non-proteinogenic amino acids like Fmoc-3,5-dichloro-D-homophenylalanine is a powerful strategy in medicinal chemistry to develop peptides with improved drug-like properties. researchgate.net The specific attributes of this compound make it a valuable asset for creating novel bioactive peptides and ligands. chemimpex.comchemimpex.com

Peptide-Based Therapeutics Targeting Specific Biological Pathways

The design of peptide therapeutics often requires overcoming challenges such as poor stability and low bioavailability. The inclusion of this compound can address these issues directly.

Enhanced Proteolytic Stability : The D-configuration of the amino acid backbone renders the resulting peptide resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. ptfarm.plnih.gov This can lead to a longer plasma half-life and sustained therapeutic effect.

Modulation of Bioactivity : The 3,5-dichloro substitution significantly increases the hydrophobicity of the side chain. This modification can enhance binding affinity to biological targets, such as receptors or enzymes, by strengthening hydrophobic interactions within the binding pocket. nih.gov Altering these interactions can fine-tune the peptide's agonist or antagonist activity for a specific biological pathway. ptfarm.pl For instance, halogenated D-phenylalanine derivatives have been successfully incorporated into gonadotropin-releasing hormone (GnRH) antagonists and melanocortin receptor (MCRs) agonists to enhance potency and selectivity. ptfarm.pl

Development of Peptidomimetic Inhibitors for Protein-Protein Interactions

Protein-protein interactions (PPIs) are a vast class of therapeutic targets, but their large and often flat interfaces make them difficult to inhibit with traditional small molecules. nih.govnih.gov Peptide-based inhibitors, or peptidomimetics, are well-suited for this challenge, and this compound offers distinct advantages in their design. nih.govnih.govrsc.org

Mimicking Key Hydrophobic "Hotspots" : PPI interfaces are often mediated by a few key amino acid residues, frequently hydrophobic ones, known as "hotspots." The dichlorinated phenyl ring of this amino acid can serve as a potent mimic for natural hydrophobic residues like phenylalanine, tryptophan, or leucine (B10760876), potentially leading to stronger binding at these critical contact points.

Structural Scaffolding : The D-amino acid configuration helps to create peptidomimetics with unnatural backbone conformations that can better mimic secondary structures (e.g., α-helices or β-turns) involved in the PPI. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity inhibitors. rsc.org

Antimicrobial Peptide Engineering

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics, with antimicrobial peptides (AMPs) being a promising area of research. nih.govnih.govmdpi.com The efficacy of many AMPs depends on a precise balance of cationicity and hydrophobicity, which allows them to selectively disrupt bacterial cell membranes. mdpi.comresearchgate.netnih.gov

Improving Selectivity and Stability : While increasing hydrophobicity can boost antimicrobial potency, it can also lead to higher toxicity against host cells (hemolytic activity). mdpi.com The specific substitution pattern and the use of a D-amino acid can help optimize the therapeutic window. Furthermore, the inherent resistance to proteolysis is highly beneficial, as it prevents the degradation of the AMP by bacterial proteases, a common resistance mechanism. unica.it

Chiral Building Block in Non-Peptidic Asymmetric Synthesis

The utility of this compound extends beyond peptide chemistry into the realm of traditional organic synthesis, where it can serve as a valuable chiral precursor.

Precursors for Enantiopure Small Molecule Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds, such as amino acids, as starting materials to build complex chiral molecules. mdpi.comresearchgate.netwikipedia.organkara.edu.tr this compound, as an enantiopure unnatural amino acid, is an ideal candidate for this approach. acs.org

The synthesis process would involve:

Starting with the defined stereocenter of the D-homophenylalanine core.

Utilizing the amino and carboxylic acid functional groups as handles for subsequent chemical transformations (e.g., reductions, additions, cyclizations). researchgate.net

Leveraging the dichlorophenyl moiety for reactions such as cross-coupling or as a directing group.

This strategy allows the inherent chirality of the amino acid to be transferred to a new, non-peptidic target molecule, avoiding the need for developing a de novo asymmetric synthesis route. ankara.edu.trresearchgate.net This approach is fundamental in synthesizing enantiopure pharmaceuticals and other fine chemicals. acs.org

Engineering of Self-Assembled Molecular Architectures

The self-assembly of small molecules into ordered nanostructures is a cornerstone of bottom-up materials science. beilstein-journals.org Fmoc-amino acids are a well-established class of molecules known for their ability to self-assemble into diverse structures like fibrils, nanotubes, and hydrogels. nih.govnih.govaalto.fi The unique structure of this compound makes it a compelling candidate for engineering novel molecular architectures.

The self-assembly is driven by a combination of non-covalent interactions:

π-π Stacking : The aromatic Fmoc groups are the primary drivers of assembly, stacking in a regular, repeating fashion. beilstein-journals.org

Hydrophobic Interactions : The dichlorophenyl side chain contributes significantly to the hydrophobic forces that stabilize the assembled structure in aqueous environments.

Halogen Bonding : The chlorine atoms can participate in halogen bonding—a specific, directional non-covalent interaction—which can further guide and stabilize the supramolecular arrangement in ways not possible with non-halogenated analogues. acs.orgnih.govosti.govresearchgate.netpolimi.it

By modifying the molecular structure, such as through this specific dichlorination pattern, researchers can precisely control the resulting morphology and properties of the self-assembled material, opening avenues for applications in biomaterials, tissue engineering, and drug delivery. beilstein-journals.org

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-dichlorophenyl)butanoic acid |

| Phenylalanine | 2-Amino-3-phenylpropanoic acid |

| Homophenylalanine | 3-Amino-4-phenylbutanoic acid |

| Tryptophan | 2-Amino-3-(1H-indol-3-yl)propanoic acid |

| Leucine | 2-Amino-4-methylpentanoic acid |

Construction of Defined Molecular Scaffolds for Multivalent Display

The spatially defined presentation of multiple functional groups is a key strategy in chemical biology for mimicking and probing biological interactions. Fmoc-amino acids, including halogenated derivatives, serve as critical building blocks in the synthesis of complex molecular scaffolds. While direct studies on this compound for this purpose are not extensively documented, related dichlorinated phenylalanine analogs have been incorporated into multicyclic peptide ligands. googleapis.comgoogle.com These structures are designed to bind with high affinity and specificity to protein targets, such as membrane type 1 metalloprotease (MT1-MMP), which is implicated in cancer. googleapis.comgoogle.com

The general principle involves the use of a molecular scaffold, such as 1,3,5-tris(bromomethyl)benzene, to which polypeptide loops containing the non-canonical amino acid are covalently attached. googleapis.comgoogle.com The dichlorination of the phenyl ring can introduce specific steric and electronic effects that influence the binding affinity and selectivity of the resulting construct. The homophenylalanine structure provides additional conformational flexibility or constraints that can be exploited in the design of these scaffolds. The Fmoc protecting group is crucial for the solid-phase synthesis of the peptide components of these scaffolds.

Table 1: Examples of Related Dichlorinated Phenylalanine Derivatives in Molecular Scaffolds

| Compound | Application | Scaffold Type | Reference |

|---|---|---|---|

| Fmoc-3,4-dichloro-L-phenylalanine | High-affinity binders of MT1-MMP | Bicyclic peptides on a synthetic molecular scaffold | googleapis.comgoogle.com |

Hydrogel Formation and Supramolecular Assemblies from Fmoc-Amino Acid Derivatives

Fmoc-protected amino acids are well-known for their ability to self-assemble into supramolecular structures, including hydrogels. sigmaaldrich.comresearchgate.netnih.govsemanticscholar.orgnih.govnih.govnih.govmdpi.com This process is driven by a combination of non-covalent interactions, such as π-π stacking of the aromatic fluorenyl groups, hydrogen bonding between the amino acid backbones, and hydrophobic interactions. nih.gov The resulting fibrillar networks can entrap large amounts of water to form hydrogels. researchgate.net

The self-assembly process can be triggered by changes in environmental conditions, such as pH or solvent composition. mdpi.com For instance, dissolving an Fmoc-amino acid in an organic solvent and then introducing an aqueous solution can induce the formation of a hydrogel. mdpi.com Similarly, a pH switch can trigger the self-assembly process. nih.govnih.gov The introduction of halogen atoms, such as chlorine, into the phenyl ring of phenylalanine can significantly promote self-assembly due to a complex balance of electronic and steric effects. mdpi.com

The co-assembly of different Fmoc-amino acid derivatives can lead to the formation of hydrogels with tunable properties. nih.govnih.gov This approach allows for the creation of materials with enhanced stability and controlled morphological and rheological characteristics. nih.govnih.gov The resulting supramolecular gels have potential applications in tissue engineering and drug delivery. nih.gov

Computational and In Silico Modeling for Mechanistic Understanding

Computational methods are invaluable tools for understanding the behavior of molecules like this compound at the atomic level. These techniques provide insights into peptide-target interactions, reaction mechanisms, and can guide the design of novel peptidomimetics.

Molecular Dynamics Simulations of Peptide-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of Fmoc-peptides, MD simulations have been employed to investigate their self-assembly into nanostructures and their interactions with biological targets. jlu.edu.cnnih.govresearchgate.netresearchgate.net

Simulations of Fmoc-diphenylalanine (Fmoc-FF) have shown that the peptides rapidly self-assemble in aqueous solution to form well-ordered cylindrical nanostructures. jlu.edu.cnresearchgate.net The primary driving force for this assembly is the π-π stacking interactions between the fluorenyl rings of the Fmoc groups. jlu.edu.cnresearchgate.net Water bridges are also observed to stabilize the resulting aggregates. jlu.edu.cn

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. scirp.orgnih.govmdpi.comresearchgate.netrsc.orgmdpi.comrug.nlresearchgate.net These methods can provide detailed information about the energetics of reaction pathways, including the structures of transition states and intermediates. nih.govmdpi.comresearchgate.net

In the context of peptide chemistry, quantum chemical calculations have been used to study the formation of the peptide bond. scirp.orgnih.govmdpi.comresearchgate.netnih.gov These studies have provided insights into the influence of amino acid side chains (R-groups) on the probability of peptide bond formation. scirp.org Factors such as the bond orders of the reacting groups and the activation energy of the reaction have been shown to be important. scirp.org

Graph theory-based reaction pathway searches combined with DFT calculations have been used to exhaustively investigate the fragmentation mechanisms of peptides in mass spectrometry. rsc.org This approach allows for a comprehensive understanding of the reaction pathways without relying on chemical intuition. rsc.org Quantum mechanical methods are also employed to simulate vibrational spectra of peptides, which can aid in the structural interpretation of experimental data. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations of Peptide Bond Formation

| Parameter | Influence on Peptide Bond Formation | Reference |

|---|---|---|

| Activation Energy (ΔE#) | Lower values increase the propensity for formation. | scirp.org |

| Reaction Energy (ΔE) | Exothermic reactions (ΔE < 0) favor formation. | scirp.org |

| C=O Bond Order (PCO) | Decrease promotes formation. | scirp.org |

| N-H Bond Order (PNH) | Decrease promotes formation. | scirp.org |

| O-H Bond Order (POH) | Increase promotes formation. | scirp.org |

De Novo Design and Virtual Screening of Peptidomimetics

De novo design refers to the creation of novel molecules with desired properties, often with the aid of computational tools. acs.orgnih.govresearchgate.netmdpi.com In the context of peptide research, this involves designing new peptide sequences or peptidomimetics—molecules that mimic the structure and/or function of peptides. researchgate.netmdpi.com The incorporation of unnatural amino acids, such as this compound, is a key strategy in de novo design to enhance properties like metabolic stability, binding affinity, and cell permeability. acs.orgnih.govnih.gov

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target. mdpi.comnih.govnih.govacs.orgcreative-peptides.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.comnih.gov

Libraries of virtual peptides and peptidomimetics can be generated and screened against a protein target of interest. mdpi.comnih.govacs.orgcreative-peptides.com Docking algorithms are used to predict the binding mode and affinity of each compound in the library. nih.gov The top-scoring compounds can then be selected for synthesis and experimental evaluation. The use of non-natural amino acids in these virtual libraries expands the accessible chemical space and increases the potential for discovering novel and potent therapeutic agents. nih.gov

Emerging Trends and Future Research Directions

Innovations in Green Chemistry for Sustainable Synthesis of Non-Canonical Amino Acids

The traditional chemical synthesis of complex molecules like 3,5-dichloro-D-homophenylalanine often relies on processes that use harsh reagents, toxic substances, and generate significant environmental waste. nih.govpreprints.org The principles of green chemistry are driving a paradigm shift towards more sustainable and eco-friendly production methods. The integration of green chemistry into the synthesis of ncAAs prioritizes waste reduction, energy conservation, and the use of environmentally benign processes. mdpi.com

Emerging trends focus on metabolic engineering and biocatalysis as alternatives to conventional chemical routes. nih.govpreprints.org These biological systems offer high efficiency and environmental friendliness. For a compound like dichloro-D-homophenylalanine, this could involve engineering microbial pathways to produce a precursor molecule, which can then be selectively halogenated using biocatalytic methods. Such approaches minimize the reliance on volatile and toxic chemicals often associated with aromatic halogenation and chiral resolutions. nih.gov Solid-phase peptide synthesis (SPPS), the primary application for the Fmoc-protected version of this amino acid, is also undergoing a green transformation, with research into recyclable supports and less hazardous solvent systems. nih.govpreprints.org

Chemoenzymatic Approaches for Stereoselective Production

Achieving high stereochemical purity is critical for the function and safety of peptide-based drugs. The "D-" configuration of 3,5-dichloro-D-homophenylalanine is crucial for conferring resistance to proteolytic degradation. Chemoenzymatic synthesis, which merges the selectivity of biocatalysis with the versatility of chemical reactions, is a rapidly evolving field offering powerful solutions for producing enantiomerically pure compounds. mdpi.com This approach overcomes the 50% yield limit of traditional kinetic resolutions and provides scalable, environmentally friendly alternatives. mdpi.com

Enzyme engineering is at the forefront of this trend, generating novel "ncAA synthases" capable of producing a wide array of valuable ncAAs. rsc.org For the stereoselective production of D-homophenylalanine derivatives, engineered enzymes such as transaminases or hydrolases can be employed to selectively synthesize the D-isomer. rsc.orgnih.gov A particularly innovative frontier is photobiocatalysis, where light is used to energize enzymes, enabling novel chemical transformations. sciencedaily.com This synergistic method combines the selectivity of an enzyme with the energy of light to create non-canonical amino acids with high precision, a technique that could be adapted for the synthesis of complex halogenated structures. sciencedaily.comucsb.edu

Exploiting Dichloro-Homophenylalanine for Advanced Bioconjugation Chemistries

Bioconjugation is the process of covalently linking molecules to bestow new functions, a cornerstone of modern drug development, diagnostics, and biomaterials. kbdna.com While many bioconjugation strategies target naturally occurring amino acids like lysine (B10760008) and cysteine, there is growing interest in using the unique reactivity of ncAAs for more specific modifications. nih.govlibretexts.org

The two chlorine atoms on the phenyl ring of 3,5-dichloro-D-homophenylalanine offer a distinct chemical handle that is not present in natural amino acids. Halogenated compounds can participate in specific chemical reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This opens up possibilities for site-specifically attaching other molecules—such as imaging agents, targeting ligands, or payload drugs—to a peptide after its synthesis. This approach allows for the creation of highly complex and multifunctional peptide conjugates with precisely controlled architecture. The introduction of halogen atoms is a recognized strategy for tuning the physicochemical and structural properties of polypeptides. nih.gov

Integration with Artificial Intelligence and Machine Learning in Rational Design

The discovery of novel peptides with desired therapeutic properties has traditionally been a time-consuming and expensive process. eurekalert.orgsciencedaily.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling the rapid, rational design of new peptide sequences. nih.gov These computational tools can analyze vast datasets to predict how the inclusion of a specific amino acid will affect a peptide's structure, function, and binding affinity. u-tokyo.ac.jpnih.gov

For a non-canonical amino acid like 3,5-dichloro-D-homophenylalanine, ML models can be developed to predict its impact on peptide properties. nih.govplos.org Researchers are now creating ML applications specifically designed to quantify the binding affinity of peptides containing ncAAs. nih.govplos.orgresearchgate.net Furthermore, generative AI models can design entirely new peptide sequences that incorporate ncAAs to optimize for multiple parameters simultaneously, such as high target affinity and enhanced stability. biorxiv.org This data-driven approach dramatically accelerates the discovery process, reduces reliance on guesswork, and helps overcome human bias in peptide design. eurekalert.orgnih.gov

Addressing Challenges in Translating Peptide Research to Translational Applications

Despite significant advances, the path from a promising peptide in the lab to a clinically approved therapeutic is fraught with challenges. tandfonline.comnih.gov Key obstacles include poor stability against enzymatic degradation, low membrane permeability, rapid clearance from the body, and potential immunogenicity. conceptlifesciences.commdpi.comnih.gov The incorporation of ncAAs like 3,5-dichloro-D-homophenylalanine is a direct strategy to combat some of these issues, particularly by enhancing proteolytic stability. mdpi.comresearchgate.net

However, the use of novel synthetic amino acids introduces its own set of translational hurdles. These include the complexity and cost of manufacturing, the need for more sophisticated analytical methods to characterize the final product, and navigating a regulatory landscape that can be challenging for innovative peptide assets. nih.govconceptlifesciences.com Disparities in the interpretation of existing regulatory guidance for synthetic and conjugated peptides can create challenges for both sponsors and regulators. nih.govresearchgate.net Future success will depend on developing robust, scalable manufacturing processes and working closely with regulatory agencies to establish clear pathways for the clinical development of next-generation peptide therapeutics. nih.govdovepress.com

Compound Information Table

Q & A

Basic: What synthetic strategies minimize impurities like D-amino acid residues or dipeptide derivatives in Fmoc-3,5-dichloro-D-homophenylalanine?

Methodological Answer:

To ensure high enantiomeric purity, employ solid-phase peptide synthesis (SPPS) with rigorous coupling protocols. Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess, as D-amino acid impurities can arise from racemization during deprotection steps . Dipeptide derivatives (e.g., Fmoc-AA-AA-OH) are minimized by optimizing coupling times and activating agents (e.g., HBTU/DIPEA). Post-synthesis purification via reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) effectively isolates the target compound. Impurity profiling using LC-MS/MS confirms purity (>98%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- X-ray diffraction (XRD): Resolve crystal structure and confirm stereochemistry (e.g., 2θ = 10.8° for fluorinated analogs ).

- Nuclear Magnetic Resonance (NMR): and NMR (in DMSO-d6) verify aromatic chlorine positions and Fmoc-group integrity.

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] = 421.87 Da for Fmoc-3-chloro-L-phenylalanine analogs ).

- Circular Dichroism (CD): Assess D-configuration retention in solution .

Advanced: How do chlorine substituent positions (3,5 vs. 3,4) influence self-assembly kinetics and hydrogel mechanical properties?

Methodological Answer:

The 3,5-dichloro substitution increases steric bulk and reduces π-π stacking compared to 3,4 analogs, leading to slower self-assembly kinetics. Time-sweep oscillatory rheology (1 Hz, 1% strain) shows 3,5-dichloro derivatives achieve 40–70% of endpoint storage modulus () within 1 hour, whereas 3,4 analogs reach >90% . TEM reveals 3,5-dichloro forms thinner fibers (30 nm vs. 45 nm for 3,4-dichloro), enhancing mechanical rigidity ( ≈ 10 kPa) . Adjust solvent polarity (e.g., DMSO:water ratios) to modulate fiber density and swelling behavior.

Advanced: What computational approaches model chlorine’s role in molecular interactions during self-assembly?

Methodological Answer:

Molecular dynamics (MD) simulations (GROMACS/AMBER) with explicit solvent models (TIP3P water) predict chlorine’s electrostatic contributions to hydrogen bonding and hydrophobic packing. For example, simulations of fluorinated analogs (36 monomers in 90 Å boxes) show fluorine positioning alters C–H···X (X = F, Cl) interactions . Quantum mechanical calculations (DFT/B3LYP) quantify Cl–Cl van der Waals distances (3.2–3.5 Å), influencing aggregation thermodynamics. Cross-validate with XRD to resolve discrepancies between simulated and experimental lattice parameters .

Data Contradiction: How to resolve discrepancies between XRD crystal structures and MD-predicted self-assembly morphologies?

Methodological Answer:

Discrepancies often arise from solvent effects (e.g., DMSO co-crystallization in XRD vs. aqueous MD simulations). To reconcile:

Perform XRD in aqueous buffers mimicking MD conditions.

Use small-angle neutron scattering (SANS) to compare experimental and simulated fiber dimensions.

Apply machine learning (e.g., clustering algorithms) to MD trajectories, identifying dominant conformers matching XRD unit cells .

Application-Driven: How to optimize 3,5-dichloro hydrogels for tissue engineering scaffolds?

Methodological Answer:

- Mechanical Tuning: Increase by crosslinking with lysine-rich peptides (e.g., Fmoc-KKK-OH) via EDC/NHS chemistry.

- Bioactivity: Functionalize with RGD motifs using SPPS to enhance cell adhesion.

- Degradation Control: Incorporate enzymatically cleavable linkers (e.g., GPQG↓IWGQ) between Fmoc moieties.

- Swelling Ratio: Adjust to 80–120% by varying dichloro derivative concentration (1–5 wt%) to balance nutrient diffusion .

Stability: How do pH and temperature affect this compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.